molecular formula C26H27N5O5 B2779848 benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-53-3

benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2779848
CAS No.: 877617-53-3
M. Wt: 489.532
InChI Key: XGPXURNTKCUGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

877617-53-3

Molecular Formula

C26H27N5O5

Molecular Weight

489.532

IUPAC Name

benzyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-17-13-29(19-11-7-8-12-20(19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3

InChI Key

XGPXURNTKCUGMR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a benzyl group with a pyrimidine-purine moiety, which is significant for its pharmacological properties. Recent studies have highlighted its anti-inflammatory and anticancer activities, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5O5 with a molecular weight of 489.532 g/mol. The structure includes several functional groups such as methoxy and ester functionalities that contribute to its biological activity. The presence of the pyrimidine ring fused with a purine structure suggests potential applications in various therapeutic areas.

Property Details
CAS Number 877617-53-3
Molecular Formula C26H27N5O5
Molecular Weight 489.532 g/mol
IUPAC Name This compound

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6. Animal models using carrageenan-induced paw edema have shown reduced inflammation markers when treated with this compound.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it exhibits antiproliferative effects against various cancer cell lines including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The IC50 values for these cell lines were found to be below 5 μM for several derivatives of similar structures .

The mechanism of action appears to involve the inhibition of key enzymes and receptors associated with cancer progression. For instance, molecular docking studies suggest that the compound binds effectively to targets like EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated significant cytotoxicity against various cancer cell lines at low concentrations.
  • Cell Cycle Analysis : Treatment with the compound resulted in G2/M phase arrest in MCF7 cells at concentrations as low as 5 μM .

Molecular Docking Studies

Computational studies have provided insights into the binding interactions between the compound and its molecular targets. The methoxyphenyl group enhances hydrophobic interactions while the purine-pyrimidine core facilitates hydrogen bonding with target enzymes. This dual interaction mechanism is believed to contribute to its potent biological effects.

Safety and Toxicity Considerations

Safety evaluations are crucial for any therapeutic agent. Initial toxicity studies indicate that this compound exhibits a favorable safety profile with minimal cytotoxicity observed in normal cell lines at therapeutic concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of purine and pyrimidine compounds exhibit significant anticancer properties. The compound may act on cancer cell lines by inhibiting specific kinases or pathways involved in cell proliferation and survival. For example, studies have shown that structural modifications of purine derivatives can enhance their efficacy against various cancer types by increasing their affinity for cancer-specific receptors or enzymes .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Compounds similar to benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate have been explored for their ability to inhibit viral replication processes. This includes targeting viral enzymes essential for the life cycle of viruses such as HIV and hepatitis .

Neuropharmacology

The compound may also have implications in neuropharmacology. It has been suggested that certain purine derivatives can act as modulators of neurotransmitter systems (e.g., serotonin receptors), which could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Singh et al., 2008Evaluate antifilarial activityIdentified compounds with significant macrofilaricidal activity against Brugia malayi; structural modifications increased efficacy .
Recent Review on DihydropyrimidinonesInvestigate synthetic methods and applicationsHighlighted the potential of dihydropyrimidinones in anti-inflammatory and antiviral applications .
Pharmacological ReportsAssess receptor interactionsDemonstrated that structural modifications enhance receptor affinity and selectivity for 5-HT1A receptors .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and purification techniques such as recrystallization. Recent advancements have focused on optimizing these synthetic pathways to increase yield and reduce environmental impact through greener chemistry practices .

Q & A

Q. How can researchers optimize the synthesis of benzyl 2-(9-(2-methoxyphenyl)-...-yl)acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For analogous purine derivatives (e.g., pyrimidopurine-diones), reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly impact yield . Monitor intermediates via TLC and purify using column chromatography with gradients of ethyl acetate/hexane. For esterification steps, benzyl-protecting groups may require acidic conditions (e.g., HCl/dioxane) for deprotection . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), and purine core protons (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography : Resolve conformational details of the hexahydropyrimido ring system if single crystals are obtainable .

Q. How can researchers design in vitro assays to screen this compound’s bioactivity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., casein kinase 2) or receptors (e.g., adenosine A₁/A₂A) based on structural analogs .
  • Assay Protocol : Use fluorescence polarization for binding affinity (IC₅₀) or luminescence-based ATP consumption assays for kinase inhibition. Include controls like staurosporine (kinase inhibitor) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, with DMSO controls ≤0.1% .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in modulating enzyme stability?

  • Methodological Answer : Use differential scanning fluorimetry (DSF) to measure thermal shift (ΔTm) of target enzymes (e.g., HIV-1 reverse transcriptase) upon compound binding. Compare with reference inhibitors (e.g., compound 76 in ). A ΔTm increase ≥2°C suggests stabilization . Pair with surface plasmon resonance (SPR) to determine binding kinetics (ka/kd) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

  • Methodological Answer :
  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups to modulate electronic effects on purine’s π-stacking .
  • Molecular Modeling : Perform docking (Glide, Schrödinger) on homology models of adenosine receptors to predict binding poses. Prioritize derivatives with lower RMSD (<2.0 Å) to co-crystallized ligands .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS. A t₁/₂ <30 min indicates high clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess IC₅₀ values .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., opposing effects on enzyme stability)?

  • Methodological Answer :
  • Validate Assay Conditions : Ensure buffer pH (7.4), ionic strength (150 mM NaCl), and reducing agents (e.g., DTT) match physiological conditions .
  • Orthogonal Assays : Confirm DSF results with isothermal titration calorimetry (ITC) to rule out artifactual stabilization .
  • Meta-Analysis : Compare with structurally distinct inhibitors (e.g., vs. ) to identify target-specific vs. scaffold-specific effects.

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

  • Methodological Answer :
  • Regioselectivity : The hexahydropyrimido core may undergo ring-opening under harsh conditions. Use protecting groups (e.g., tert-butyldimethylsilyl) during esterification .
  • Purification : High-polarity byproducts complicate isolation. Employ preparative HPLC with a water/acetonitrile/TFA system .

Analytical and Experimental Design Challenges

Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and pharmacodynamics (PD)?

  • Methodological Answer :
  • Rodent Models : Administer the compound (10 mg/kg, IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and bioavailability (F%) .
  • PD Markers : Measure adenosine receptor occupancy in brain tissue via autoradiography using [³H]MSX-2 .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :
    Use chemoproteomics (e.g., thermal proteome profiling) to identify off-targets. Combine with QSAR models (e.g., SwissADME) to predict hepatotoxicity (e.g., Ames test positivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.